1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol
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Overview
Description
1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol typically involves multi-step organic reactionsThe final step involves the addition of the propanol group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the pyridine ring or modify the pyrrolidine ring.
Substitution: Halogenation or other substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogen atoms into the pyridine ring .
Scientific Research Applications
1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings allow the compound to bind to various enzymes and receptors, potentially modulating their activity. The propanol group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Pyridine derivatives: Compounds such as 4-(pyrrolidin-1-yl)benzonitrile and 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine.
Uniqueness
1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol is unique due to its combination of a pyrrolidine ring, a pyridine ring, and a propanol group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H20N2O |
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Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C13H20N2O/c1-3-12(16)11-9-14-13(8-10(11)2)15-6-4-5-7-15/h8-9,12,16H,3-7H2,1-2H3 |
InChI Key |
ZGXRAFQUUUKFJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1C)N2CCCC2)O |
Origin of Product |
United States |
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